molecular formula C13H10N2O2 B2717878 cyanomethyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 439095-55-3

cyanomethyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B2717878
CAS No.: 439095-55-3
M. Wt: 226.235
InChI Key: FQRPMCADPCYWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C13H10N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a cyanomethyl group and the benzene ring is substituted with a pyrrole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 4-(1H-pyrrol-1-yl)benzoate typically involves the esterification of 4-(1H-pyrrol-1-yl)benzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, amines

    Substitution: New derivatives with substituted functional groups

Scientific Research Applications

Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyanomethyl 4-(1H-pyrrol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pyrrole moiety can participate in π-π interactions with aromatic amino acids in proteins, while the ester and cyano groups can form hydrogen bonds or electrostatic interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-yl)benzoic acid: A precursor to cyanomethyl 4-(1H-pyrrol-1-yl)benzoate, differing by the presence of a carboxyl group instead of the ester.

    Methyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a methyl ester instead of a cyanomethyl ester.

Uniqueness

This compound is unique due to the presence of both a pyrrole ring and a cyanomethyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

cyanomethyl 4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRPMCADPCYWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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